4-Carbamoyl-3-hydroxybenzoic acid 4-Carbamoyl-3-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18740782
InChI: InChI=1S/C8H7NO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10H,(H2,9,11)(H,12,13)
SMILES:
Molecular Formula: C8H7NO4
Molecular Weight: 181.15 g/mol

4-Carbamoyl-3-hydroxybenzoic acid

CAS No.:

Cat. No.: VC18740782

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

4-Carbamoyl-3-hydroxybenzoic acid -

Specification

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
IUPAC Name 4-carbamoyl-3-hydroxybenzoic acid
Standard InChI InChI=1S/C8H7NO4/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,10H,(H2,9,11)(H,12,13)
Standard InChI Key XWEKVGNCIVAHAF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C(=O)O)O)C(=O)N

Introduction

Structural and Molecular Characteristics

4-Carbamoyl-3-hydroxybenzoic acid belongs to the hydroxybenzoic acid family, with the molecular formula C₈H₇NO₄ and a molecular weight of 181.14 g/mol . Its structure consists of a benzoic acid backbone substituted with a hydroxyl (-OH) group at position 3 and a carbamoyl (-CONH₂) group at position 4. The interplay between these groups influences its electronic distribution, solubility, and reactivity.

Key Structural Features:

  • Aromatic Ring: Provides stability and enables π-π interactions in supramolecular chemistry.

  • Hydroxyl Group: Enhances solubility in polar solvents and participates in hydrogen bonding.

  • Carbamoyl Group: Introduces nucleophilic and electrophilic sites, facilitating diverse reactions.

Table 1: Comparative Molecular Properties of Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Functional Groups
4-Carbamoyl-3-hydroxybenzoic acidC₈H₇NO₄181.14-COOH, -OH, -CONH₂
3-Carbamoyl-4-hydroxybenzoic acidC₈H₇NO₄181.14-COOH, -OH, -CONH₂ (isomer)
4-Bromo-3-hydroxybenzoic acidC₇H₅BrO₃217.02-COOH, -OH, -Br

Synthesis and Reaction Pathways

The synthesis of 4-carbamoyl-3-hydroxybenzoic acid typically involves functionalizing 3-hydroxybenzoic acid through carbamoylation.

Primary Synthesis Method

Reacting 3-hydroxybenzoic acid with an isocyanate (R-N=C=O) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C yields the target compound. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a carbamate intermediate, which subsequently rearranges to the carbamoyl derivative.

Mechanism Overview:

  • Nucleophilic Attack: -OH group of 3-hydroxybenzoic acid attacks the isocyanate’s carbon.

  • Intermediate Formation: Unstable carbamate intermediate forms.

  • Rearrangement: Migration of the carbamoyl group to the para position relative to the hydroxyl group.

Alternative Routes

  • Reduction Reactions: Palladium on carbon (Pd/C) under hydrogen gas reduces the carbamoyl group to an amine, producing 4-amino-3-hydroxybenzoic acid . This product is a precursor for pharmaceuticals such as sphingosine kinase inhibitors .

Physicochemical Properties

Limited experimental data exist for 4-carbamoyl-3-hydroxybenzoic acid, but inferences can be drawn from analogs:

  • Solubility: Expected to be moderate in polar solvents (e.g., water, ethanol) due to hydrophilic groups.

  • Melting Point: Structural analogs like 4-amino-3-hydroxybenzoic acid melt at 211–215°C , suggesting a similar range for the carbamoyl derivative.

  • Acidity: The carboxylic acid (pKa ≈ 3–4) and hydroxyl (pKa ≈ 10) groups contribute to pH-dependent solubility .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a building block for synthesizing bioactive molecules. For example:

  • Anticancer Agents: Carbamoyl derivatives are explored for kinase inhibition .

  • Antimicrobials: Structural analogs like 4-bromo-3-hydroxybenzoic acid inhibit enzymes such as L-histidine carboxylase (IC₅₀ ≈ 1 mM) .

Organic Synthesis

  • Cross-Coupling Reactions: The aromatic ring participates in Suzuki-Miyaura couplings for constructing biaryl systems.

  • Peptide Modifications: Carbamoyl groups enhance peptide stability and binding affinity .

Future Research Directions

  • Physicochemical Profiling: Determine melting point, solubility, and stability under varying conditions.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzymatic inhibition potential.

  • Synthetic Optimization: Develop greener catalysts (e.g., enzymatic carbamoylation) to improve yield.

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